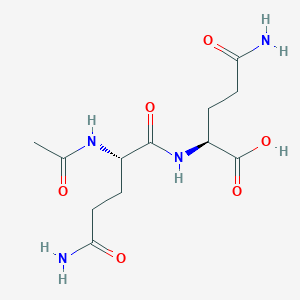

N-acetylglutaminylglutamine

Descripción general

Descripción

N-acetylglutaminylglutamine is a dipeptide that was discovered in the bacterium Sinorhizobium meliloti grown at high osmolarity . It has been shown to be synthesized and accumulated by a few osmotically challenged bacteria .

Synthesis Analysis

The synthesis of N-acetylglutaminylglutamine is mediated by a new pathway conserved among bacteria . Two genes, which putatively encode a glutamine amidotransferase and an acetyltransferase and are up-regulated by osmotic stress, were identified in Pseudomonas aeruginosa . A locus carrying the orthologous genes in S. meliloti, asnO and ngg, was identified . The asnO–ngg cluster encodes a unique enzymatic machinery mediating nonribosomal peptide synthesis .Molecular Structure Analysis

The molecular formula of N-acetylglutaminylglutamine is C12H21N5O5 . Its average molecular weight is 315.328 and its monoisotopic molecular weight is 315.15427 .Physical And Chemical Properties Analysis

N-acetylglutaminylglutamine has a density of 1.304g/cm3 . Its boiling point is 933.9°C at 760 mmHg and its refractive index is 1.537 . It has a flash point of 518.6°C .Aplicaciones Científicas De Investigación

Modulation of the Immune Response

N-acetylglutaminylglutamine shows potential in modulating the immune response. Studies indicate that certain analogs of this compound can influence the humoral immune response in mice, highlighting its potential in immunological applications. Specifically, the synthetic analog with D- in place of L-alanine has been shown to inhibit the immune response, suggesting its role in immune modulation (Chedid et al., 1976).

Metabolic Pathways and Enzyme Reactions

Research on N-acetylglutaminylglutamine has also explored its involvement in various metabolic pathways and enzyme reactions. For example, it has been identified as a major urinary metabolite of folic acid, indicating its role in the metabolism of certain vitamins and nutrients (Minchin, 1995).

Role in Osmoprotection in Bacteria

The dipeptide N-acetylglutaminylglutamine amide (NAGGN) has been found in bacteria grown at high osmolarity, suggesting a role in osmoprotection. This discovery indicates that N-acetylglutaminylglutamine may play a critical role in the survival of bacteria under osmotic stress, with implications for understanding bacterial adaptation and potentially influencing bacterial behavior in various environments (Sagot et al., 2010).

Therapeutic Potential in Various Conditions

Research has also explored the therapeutic potential of compounds related to N-acetylglutaminylglutamine in various medical conditions. For instance, studies have shown that N-carbamylglutamate, an analog, can enhance ureagenesis and reduce ammonia levels in certain metabolic disorders, indicating its therapeutic potential (Tuchman et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQQDQHEOLWKFV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylglutaminylglutamine | |

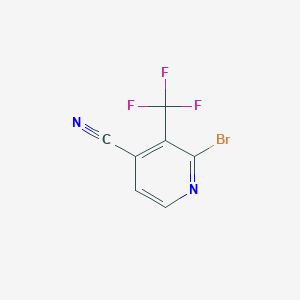

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

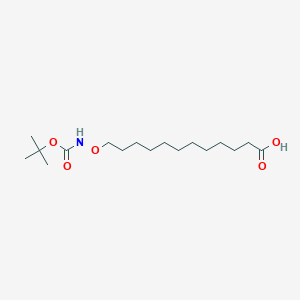

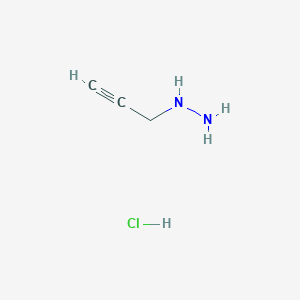

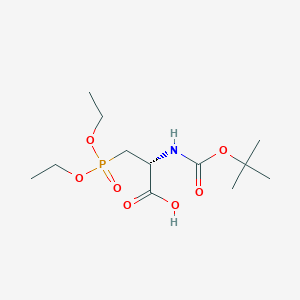

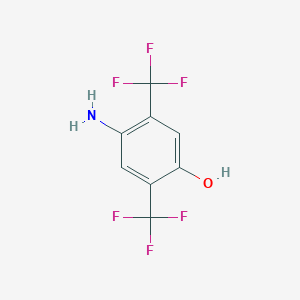

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)

![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)